Sodium 2-Nitro-2-phenylacetate
Description
Sodium 2-nitro-2-phenylacetate is a sodium salt derived from 2-nitro-2-phenylacetic acid. For example, ethyl 2-nitro-2-phenylacetate serves as a central intermediate for producing aryl nitromethanes, α-ketoesters, and α-amino acids via reduction or hydrolysis pathways . The sodium salt likely shares similar reactivity due to its nitro and phenyl functional groups, which enable participation in nucleophilic substitutions or redox reactions.
Properties
Molecular Formula |
C8H6NNaO4 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
sodium;2-nitro-2-phenylacetate |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;/h1-5,7H,(H,10,11);/q;+1/p-1 |
InChI Key |
BZXRBEHFNKSHFS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sodium 2-Nitro-2-phenylacetate
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic pathway starting from substituted benzene derivatives. The key steps include:
- Nitration of substituted halobenzene to form 2-nitro-4-substituted nitrobenzene intermediates.
- Substitution reaction with malonic ester derivatives (e.g., methyl cyanoacetate or ethyl cyanoacetate) under alkaline conditions to introduce the acetonitrile or cyanide functionality.
- Hydrolysis of the nitrile group under acidic or basic aqueous conditions to yield the corresponding 2-nitro-4-substituted phenylacetic acid.
- Neutralization with sodium hydroxide to form the sodium salt, this compound.
This approach is well-documented in patent literature, particularly in Chinese patents CN101805265A and CN101805265B, which describe an improved industrially feasible synthesis method with high yields and simplified purification steps.
Detailed Stepwise Preparation
Nitration of 4-Substituted Halobenzene
- Starting materials: 4-substituted halobenzene derivatives such as 4-fluorobromobenzene, 4-chlorobenzene, or 4-bromobenzene.
- Reagents: Mixed acid composed of concentrated nitric acid and concentrated sulfuric acid.
- Solvent: Polar solvents such as methylene dichloride or acetone.
- Conditions: The nitration reaction is conducted at controlled temperatures (below 30 °C) to minimize by-products.
- Outcome: Formation of 2-nitro-4-substituted nitrobenzene with yields typically around 80-85%.
Example from patent CN101805265A:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | 4-substituted halobenzene + HNO3/H2SO4 (mixed acid), <30 °C, 1 h | 2-nitro-4-substituted nitrobenzene | 83 | Controlled temperature to avoid side reactions |
Substitution with Malonic Ester Derivatives
- Reagents: Excess methyl cyanoacetate or ethyl cyanoacetate.
- Catalyst/Base: Sodium carbonate or other alkaline agents.
- Solvent: Acetone or other polar aprotic solvents.
- Conditions: Reaction temperature around 60 °C for 2 hours with stirring.
- Outcome: Formation of 2-nitro-4-substituted benzyl cyanide intermediates.
Example from patent CN101805265B:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Substitution | 2-nitro-4-substituted nitrobenzene + ethyl cyanoacetate + Na2CO3, KI catalyst, acetone, 60 °C, 2 h | 2-nitro-4-substituted benzyl cyanide | 72.2 | KI used as phase transfer catalyst |
Hydrolysis to 2-Nitro-4-substituted Phenylacetic Acid
- Reagents: Excess concentrated hydrochloric acid or strong base (NaOH, KOH).
- Conditions: Heating at 60 °C for 10 hours or until reaction completion.
- Outcome: Hydrolysis of nitrile to carboxylic acid group, yielding 2-nitro-4-substituted phenylacetic acid.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrolysis | 2-nitro-4-substituted benzyl cyanide + HCl (20%), 60 °C, 10 h | 2-nitro-4-substituted phenylacetic acid | High | Controlled temperature to prevent side reactions |
Formation of Sodium Salt
- Reagents: Sodium hydroxide or sodium carbonate aqueous solution.
- Conditions: Neutralization at low temperature (0-5 °C), stirring for 1 hour.
- Outcome: Formation of this compound as a solid or in solution form.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Neutralization | 2-nitro-2-phenylacetic acid + NaOH (aqueous), 0-5 °C, 1 h | This compound | Quantitative | Formation of sodium salt for stability |
Advantages of This Methodology
- High overall yields ranging from 40% to 70% for the entire sequence.
- Use of inexpensive and readily available 4-substituted halobenzenes as starting materials.
- Mild reaction conditions without the need for anhydrous solvents or highly toxic reagents.
- Simplified purification involving filtration and extraction, avoiding complex chromatographic steps.
- Industrial scalability due to robust and reproducible reaction steps.
Data Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 4-substituted halobenzene | HNO3/H2SO4 mixed acid, polar solvent, <30 °C, 1 h | 2-nitro-4-substituted nitrobenzene | 80-85 | Temperature control critical |
| 2 | Substitution | 2-nitro-4-substituted nitrobenzene | Methyl or ethyl cyanoacetate, Na2CO3, KI, acetone, 60 °C, 2 h | 2-nitro-4-substituted benzyl cyanide | ~72 | KI acts as catalyst |
| 3 | Hydrolysis | 2-nitro-4-substituted benzyl cyanide | Concentrated HCl or NaOH, 60 °C, 10 h | 2-nitro-4-substituted phenylacetic acid | High | Avoid overheating |
| 4 | Neutralization (Salt formation) | 2-nitro-4-substituted phenylacetic acid | NaOH aqueous, 0-5 °C, 1 h | This compound | Quantitative | Formation of stable sodium salt |
Research Findings and Perspectives
- The use of 4-substituted halobenzenes (fluoro, chloro, bromo) enhances regioselectivity during nitration, favoring ortho substitution and reducing by-products.
- The substitution step with malonic ester derivatives under alkaline conditions is crucial for introducing the cyanide group, which upon hydrolysis yields the carboxylic acid functionality.
- Hydrolysis under acidic or basic conditions is flexible, allowing adaptation to available reagents and process preferences.
- The sodium salt form improves compound stability and solubility for subsequent applications.
- The described synthetic route is supported by patent literature as an industrially viable method with simplified work-up and minimal environmental impact compared to older methods involving bromination and cyanide substitution steps.
- PubChem database confirms the molecular formula $$ \text{C}8\text{H}6\text{NNaO}_4 $$ and molecular weight of 203.13 g/mol for this compound, consistent with the described synthetic target.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-Nitro-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-2-phenylacetate.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Sodium 2-Nitro-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Sodium 2-Nitro-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of sodium 2-nitro-2-phenylacetate, the following compounds are analyzed:
Sodium Chloroacetate
- Molecular Formula : C₂H₂ClO₂Na
- Functional Groups : Chloro (-Cl), carboxylate (-COO⁻Na⁺)
- Key Differences :
- Reactivity : Sodium chloroacetate’s chlorine atom facilitates nucleophilic substitution reactions (e.g., in herbicide synthesis), whereas the nitro group in this compound may favor reduction or condensation pathways.
- Safety : Sodium chloroacetate is highly toxic, requiring immediate first-aid measures for eye/skin contact or ingestion . By contrast, nitro-substituted compounds like this compound may exhibit distinct hazards (e.g., nitro group-related explosivity), though specific data is unavailable.
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Functional Groups : Hydroxyl (-OH), carboxyl (-COOH), two phenyl groups
- Key Differences: Acidity: Benzilic acid’s hydroxyl and carboxyl groups confer higher acidity compared to the nitro and carboxylate groups in this compound. Applications: Benzilic acid is used in synthesizing anticholinergic drugs, whereas this compound derivatives (e.g., ethyl ester) are precursors to bioactive molecules like α-amino acids .
2-Phenylacetamide
- Molecular Formula: C₈H₉NO
- Functional Groups : Amide (-CONH₂), phenyl
- Key Differences :
- Stability : The amide group in 2-phenylacetamide provides hydrolytic stability under basic conditions, unlike the reactive nitro and carboxylate groups in this compound.
- Bioactivity : 2-Phenylacetamide is a precursor in pharmaceutical synthesis (e.g., anticonvulsants), while nitro-phenylacetate derivatives are more commonly used in intermediate synthesis .
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Limitations
- Ethyl 2-Nitro-2-phenylacetate: Demonstrated 79–85% yield in synthesizing (nitromethyl)benzene and ethyl 2-amino-2-phenylacetate, highlighting the nitro group’s reducibility and utility in generating amines or nitromethanes .
- Safety Gaps : Direct toxicological data for this compound is absent. Analogous nitro compounds may pose explosion risks under heat or friction, necessitating cautious handling.
Q & A
Q. What are the optimal synthetic routes for Sodium 2-Nitro-2-phenylacetate and its derivatives in academic settings?
Methodological Answer : this compound derivatives can be synthesized via reduction or functional group interconversion. For example:
- Reduction of ethyl 2-nitro-2-phenylacetate (Table 1, entry 1, ): Use catalytic hydrogenation (H₂/Pd-C) or zinc-acetic acid systems to reduce nitro groups to amines. Yields typically range from 79% to 85%.
- Azide substitution : React 2-chloroacetamides with sodium azide (NaN₃) in a toluene-water biphasic system (8:2 ratio) under reflux for 5–7 hours . Monitor progress via TLC (hexane:ethyl acetate, 9:1).
Q. Key Data :
| Starting Material | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Ethyl 2-nitro-2-phenylacetate | (Nitromethyl)benzene | 79% | Method A, H₂/Pd-C | |
| Ethyl 2-nitro-2-phenylacetate | Ethyl 2-amino-2-phenylacetate | 85% | Zn-AcOH reduction |
Q. How can researchers characterize this compound derivatives using spectroscopic methods?
Methodological Answer :
- ¹H NMR Analysis : Use CDCl₃ as a solvent. For example, ethyl 2-amino-2-phenylacetate shows δ 7.42-7.28 (aromatic H), δ 4.60 (s, 1H, CH), δ 4.25-4.09 (OCH₂CH₃), and δ 1.21 (CH₃) .
- Purity Validation : Compare spectral data with literature values and use TLC (hexane:ethyl acetate) to confirm reaction completion .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid skin contact via proper glove removal techniques .
- Waste Management : Segregate chemical waste and dispose through certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can mechanistic insights into the reduction of 2-nitroacetates improve reaction selectivity?
Methodological Answer :
- Catalytic Hydrogenation : Optimize Pd-C catalyst loading (e.g., 5–10 mol%) and H₂ pressure (1–3 atm) to minimize over-reduction.
- Kinetic Studies : Use in situ IR or NMR to monitor intermediate formation (e.g., nitroso or hydroxylamine species) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while protic solvents (e.g., EtOH) accelerate proton transfer .
Q. Data-Driven Optimization :
| Catalyst | Solvent | Yield (%) | Selectivity (Nitro → Amine) |
|---|---|---|---|
| Pd-C/H₂ | EtOH | 85 | High (>90%) |
| Zn-AcOH | H₂O | 79 | Moderate (competing hydrolysis) |
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate ).
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidized or hydrolyzed derivatives) .
- Crystallography : For ambiguous cases, perform X-ray diffraction on single crystals (e.g., crystallize using ethanol ).
Q. What strategies exist for scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer :
Q. How can computational methods aid in predicting reaction outcomes for this compound derivatives?
Methodological Answer :
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
